molecular formula C6H16INO B14178260 Choline methyl ether iodide CAS No. 4238-50-0

Choline methyl ether iodide

Cat. No.: B14178260
CAS No.: 4238-50-0
M. Wt: 245.10 g/mol
InChI Key: MZQMJDMSBIOZRX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of choline methyl ether iodide typically involves the reaction of choline with methyl iodide. This process can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows: [ \text{Choline} + \text{Methyl Iodide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Choline methyl ether iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as halides, hydroxides, and amines. These reactions typically occur under mild conditions.

    Oxidation and Reduction Reactions: Strong oxidizing or reducing agents may be required, depending on the desired transformation.

Major Products Formed:

    Substitution Reactions: Various substituted choline derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of this compound.

Scientific Research Applications

Choline methyl ether iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of choline methyl ether iodide involves its role as a methyl donor and its participation in the synthesis of phospholipids and acetylcholine. The compound interacts with various molecular targets, including enzymes involved in methylation reactions and neurotransmitter synthesis pathways .

Comparison with Similar Compounds

    Choline Chloride: Another quaternary ammonium compound with similar applications but different chemical properties.

    Betaine: A derivative of choline that serves as a methyl donor in various biological processes.

    Acetylcholine: A neurotransmitter synthesized from choline, with distinct physiological functions.

Uniqueness: Choline methyl ether iodide is unique due to its specific chemical structure and reactivity, which make it suitable for certain applications that other choline derivatives may not be able to fulfill .

Properties

CAS No.

4238-50-0

Molecular Formula

C6H16INO

Molecular Weight

245.10 g/mol

IUPAC Name

2-methoxyethyl(trimethyl)azanium;iodide

InChI

InChI=1S/C6H16NO.HI/c1-7(2,3)5-6-8-4;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

MZQMJDMSBIOZRX-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCOC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.